An In-depth Technical Guide to 2,5-Deoxyfructosazine-¹³C₄
An In-depth Technical Guide to 2,5-Deoxyfructosazine-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Deoxyfructosazine-¹³C₄, a labeled pyrazine derivative of its parent compound, 2,5-Deoxyfructosazine. This document details its chemical structure, properties, and synthesis. It also outlines experimental protocols for its analysis and discusses its known biological activities, including its role as an inhibitor of Interleukin-2 (IL-2) production. This guide is intended for researchers in medicinal chemistry, immunology, and drug development.
Introduction
2,5-Deoxyfructosazine is a pyrazine derivative that can be formed from the breakdown of D-glucosamine at a neutral pH.[1][2][3] It is also found in cured tobacco and is utilized as a flavoring agent in the food and tobacco industries.[1][2][3] The isotopically labeled version, 2,5-Deoxyfructosazine-¹³C₄, serves as an internal standard for quantitative analysis in various research applications. Recent studies have highlighted the biological activities of 2,5-Deoxyfructosazine, including its ability to induce DNA strand breakage and its potent inhibition of IL-2 production in T-cells, suggesting its potential as an immunomodulatory agent.[2][3]
Chemical Structure and Properties
2,5-Deoxyfructosazine-¹³C₄ is an isotopically labeled version of 2,5-Deoxyfructosazine, containing four ¹³C atoms in its pyrazine ring. This labeling provides a distinct mass signature for use in mass spectrometry-based assays.
Chemical Structure
The chemical structure of 2,5-Deoxyfructosazine is characterized by a central pyrazine ring with two polyhydroxyalkyl side chains.
Caption: Chemical structure of 2,5-Deoxyfructosazine.
Physicochemical Properties
A summary of the key quantitative data for 2,5-Deoxyfructosazine-¹³C₄ and its unlabeled counterpart is provided below.
| Property | 2,5-Deoxyfructosazine-¹³C₄ | 2,5-Deoxyfructosazine (unlabeled) |
| CAS Number | 1246815-27-9 | 17460-13-8 |
| Molecular Formula | C₈¹³C₄H₂₀N₂O₇ | C₁₂H₂₀N₂O₇ |
| Molecular Weight | 308.27 g/mol | 304.30 g/mol |
| Accurate Mass | 308.1405 amu | 304.1321 amu |
Synthesis and Characterization
Synthesis of 2,5-Deoxyfructosazine
An efficient, one-pot synthesis method for 2,5-Deoxyfructosazine has been reported, which can be adapted for the synthesis of the ¹³C₄ labeled compound by using appropriately labeled starting materials.[1][4]
Experimental Protocol: One-Pot Synthesis [1][4]
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Reaction Setup: In a 10 mL stainless steel vessel with a Teflon lining, dissolve 0.2 g of D-glucosamine hydrochloride in 2 g of an alcoholic solution of 12% 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH).
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Reaction Conditions: Seal the vessel and place it in a pre-heated oil bath at 120°C. Stir the reaction mixture at 300 rpm for 180 minutes.
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Reaction Quenching: After the reaction, remove the vessel from the oil bath and immediately place it in an ice bath to quench the reaction.
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Purification: The product can be purified from the reaction mixture using chromatographic techniques.
Caption: Workflow for the one-pot synthesis of 2,5-Deoxyfructosazine.
Analytical Characterization
The identity and purity of 2,5-Deoxyfructosazine and its labeled form are typically confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: LC-ESIMS Analysis [5]
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Chromatography System: ThermoElectron Surveyor HPLC system with a Hypercarb column (5µm, 100x2.1 mm) and a drop-in guard cartridge (10x2.1 mm).
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Mobile Phase:
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A: 5 mM ammonium acetate (pH 8.5)
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B: Acetonitrile
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Gradient:
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0-5 min: 0% B
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35-40 min: 30% B
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45 min: 0% B
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-
Flow Rate: 150 µL/min
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Mass Spectrometry: ThermoElectron Finnigan LTQ linear ion trap mass spectrometer with an electrospray ionization (ESI) source.
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Parameters:
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ESI Voltage: 3.5 kV
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Capillary Temperature: 250°C
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Sheath Gas: 15 units
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Auxiliary Gas: 5 units
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Full Scan Mass Range: m/z 100–1000
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Biological Activity and Mechanism of Action
Inhibition of Interleukin-2 (IL-2) Production
2,5-Deoxyfructosazine has been shown to be a more potent inhibitor of IL-2 production in phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[5] The half-maximal inhibitory concentration (IC₅₀) for IL-2 production is approximately 1.25 mM.[2][3]
Proposed Signaling Pathway of Inhibition
While the precise molecular targets of 2,5-Deoxyfructosazine are not fully elucidated, its inhibitory effect on IL-2 production suggests interference with the T-cell activation signaling cascade. Upon T-cell receptor (TCR) stimulation by an antigen-presenting cell (APC), a series of intracellular signaling events leads to the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which are essential for transcribing the IL2 gene. 2,5-Deoxyfructosazine is hypothesized to act at one or more points along this pathway, leading to a downstream reduction in IL-2 synthesis and secretion.
Caption: Inhibition of the T-cell activation pathway by 2,5-Deoxyfructosazine.
Conclusion
2,5-Deoxyfructosazine-¹³C₄ is a valuable tool for the quantitative analysis of its unlabeled counterpart, a bioactive pyrazine derivative with demonstrated immunomodulatory properties. This guide provides essential technical information for researchers working with this compound, from its synthesis and characterization to its biological effects. Further research into the precise molecular mechanisms of 2,5-Deoxyfructosazine may uncover novel therapeutic applications in immunology and beyond.
References
- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
